molecular formula C19H19N3O4S B11242427 N-[4-(cyanomethyl)phenyl]-6-methyl-4-(methylsulfonyl)-3,4-dihydro-2H-1,4-benzoxazine-2-carboxamide

N-[4-(cyanomethyl)phenyl]-6-methyl-4-(methylsulfonyl)-3,4-dihydro-2H-1,4-benzoxazine-2-carboxamide

Cat. No.: B11242427
M. Wt: 385.4 g/mol
InChI Key: KHYHRDICYSCKRU-UHFFFAOYSA-N
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Description

N-[4-(CYANOMETHYL)PHENYL]-4-METHANESULFONYL-6-METHYL-3,4-DIHYDRO-2H-1,4-BENZOXAZINE-2-CARBOXAMIDE is a complex organic compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound is characterized by its unique structure, which includes a cyanomethyl group, a methanesulfonyl group, and a benzoxazine ring.

Properties

Molecular Formula

C19H19N3O4S

Molecular Weight

385.4 g/mol

IUPAC Name

N-[4-(cyanomethyl)phenyl]-6-methyl-4-methylsulfonyl-2,3-dihydro-1,4-benzoxazine-2-carboxamide

InChI

InChI=1S/C19H19N3O4S/c1-13-3-8-17-16(11-13)22(27(2,24)25)12-18(26-17)19(23)21-15-6-4-14(5-7-15)9-10-20/h3-8,11,18H,9,12H2,1-2H3,(H,21,23)

InChI Key

KHYHRDICYSCKRU-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(C=C1)OC(CN2S(=O)(=O)C)C(=O)NC3=CC=C(C=C3)CC#N

Origin of Product

United States

Preparation Methods

The synthesis of N-[4-(CYANOMETHYL)PHENYL]-4-METHANESULFONYL-6-METHYL-3,4-DIHYDRO-2H-1,4-BENZOXAZINE-2-CARBOXAMIDE can be achieved through several methods. One common approach involves the reaction of substituted aryl or heteryl amines with alkyl cyanoacetates under various conditions . For instance, the direct treatment of different amines with methyl cyanoacetate without solvent at room temperature can yield the target compound . Another method involves stirring ethyl cyanoacetate with amines at 70°C for 6 hours, followed by stirring at room temperature overnight . Industrial production methods may involve more scalable and efficient processes, such as solvent-free reactions or the use of continuous flow reactors.

Chemical Reactions Analysis

N-[4-(CYANOMETHYL)PHENYL]-4-METHANESULFONYL-6-METHYL-3,4-DIHYDRO-2H-1,4-BENZOXAZINE-2-CARBOXAMIDE can undergo various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions . The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield corresponding sulfoxides or sulfones, while reduction reactions may produce amines or alcohols.

Mechanism of Action

The mechanism of action of N-[4-(CYANOMETHYL)PHENYL]-4-METHANESULFONYL-6-METHYL-3,4-DIHYDRO-2H-1,4-BENZOXAZINE-2-CARBOXAMIDE involves its interaction with specific molecular targets and pathways. The cyanomethyl and methanesulfonyl groups play crucial roles in its reactivity and binding affinity . These functional groups can participate in various interactions, such as hydrogen bonding and electrostatic interactions, with biological targets. The benzoxazine ring may also contribute to the compound’s stability and overall activity.

Comparison with Similar Compounds

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